![molecular formula C20H15ClFN5O2 B2500239 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 941972-90-3](/img/structure/B2500239.png)

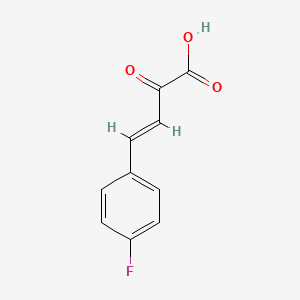

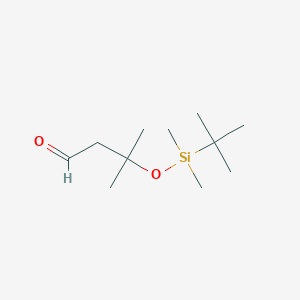

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines has also been reported .Molecular Structure Analysis

The molecular formula of the compound is C20H15ClFN5O2 and it has a molecular weight of 411.82.Chemical Reactions Analysis

The compound is part of a class of compounds that have been synthesized via reactions of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .科学的研究の応用

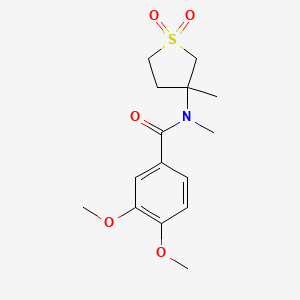

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) in malignant cells .

Anti-inflammatory Studies

The compound’s structure suggests it may have anti-inflammatory properties. Researchers are exploring its ability to inhibit inflammatory mediators, which could make it useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

In neuroprotective research, this compound is being studied for its potential to protect neurons from damage. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Its unique chemical structure may allow it to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a potential candidate for new antibiotic development .

Cardiovascular Research

In cardiovascular research, this compound is being studied for its potential effects on heart health. Researchers are examining its ability to modulate blood pressure and heart rate, which could lead to new treatments for hypertension and other cardiovascular conditions .

Antioxidant Properties

The compound’s potential antioxidant properties are of interest in research focused on reducing oxidative stress. By neutralizing free radicals, it could help in preventing or treating diseases associated with oxidative damage, such as certain cancers and cardiovascular diseases.

These applications highlight the compound’s versatility and potential in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

作用機序

Target of Action

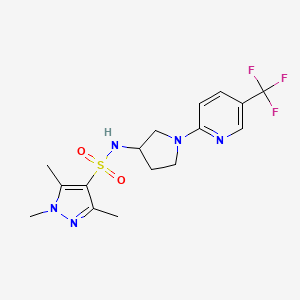

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1, inhibiting its kinase activity. This prevents the downstream signaling of necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can potentially control the progression of inflammatory diseases.

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis signaling pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis. By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby preventing cell death and reducing inflammation.

Result of Action

The inhibition of RIPK1 by the compound results in the suppression of necroptosis . This can lead to a decrease in inflammation and cell death, which may be beneficial in the treatment of various inflammatory diseases.

Safety and Hazards

The compound is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

将来の方向性

特性

IUPAC Name |

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O2/c1-12-17-10-23-27(16-7-2-4-13(21)8-16)19(17)20(29)26(25-12)11-18(28)24-15-6-3-5-14(22)9-15/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPURUPXFTMMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid](/img/structure/B2500156.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2500176.png)